5h-Pyrrolo[3,4-b]pyrazine-5,7(6h)-dione
Description
Structural Significance within Nitrogen-Rich Heterocyclic Chemistry
Nitrogen-containing heterocycles are fundamental in chemistry and biology, forming the basis of many natural products, pharmaceuticals, and organic materials. researchgate.netresearchgate.net The pyrrolo[3,4-b]pyrazine scaffold is a notable member of this family, characterized by the presence of three nitrogen atoms within its fused ring system. This high nitrogen content imparts specific properties to the molecule.
The arrangement of the pyrrole (B145914) and pyrazine (B50134) rings creates a planar, aromatic system. The pyrrole ring is a five-membered aromatic heterocycle with one nitrogen atom, while the pyrazine ring is a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4. wikipedia.org The fusion of these two rings can be seen as an isoelectronic analog of isoindole-4,7-dione, where two carbon atoms are replaced by nitrogen atoms. This structural feature is key to its electronic properties and reactivity.
Electron-Deficient Nature and Conjugated System Implications for Reactivity
The pyrazine ring is known to be electron-deficient due to the presence of two electronegative nitrogen atoms. researchgate.netyoutube.com This electron deficiency has a significant impact on the entire fused pyrrolo[3,4-b]pyrazine system. The nitrogen atoms in the pyrazine ring exert a strong electron-withdrawing effect, which lowers the energy levels of the molecular orbitals. researchgate.net
This electron-deficient character makes the pyrrolo[3,4-b]pyrazine core susceptible to nucleophilic attack. researchgate.net Conversely, it is generally resistant to electrophilic substitution unless activated by electron-donating groups. youtube.com The conjugated π-system extending over both rings allows for the delocalization of electrons, which influences the molecule's spectroscopic properties and its ability to participate in various chemical reactions, including cycloadditions and cross-coupling reactions. The reactivity can be modulated by introducing different substituents onto the core structure, allowing for the synthesis of a wide array of derivatives with tailored properties.
Role as a Valuable Scaffold in Medicinal Chemistry and Materials Science
The unique structural and electronic features of the pyrrolo[3,4-b]pyrazine scaffold make it a "privileged" structure in the design of new functional molecules.
In Medicinal Chemistry:
Derivatives of pyrrolopyrazine have demonstrated a broad spectrum of biological activities. ontosight.aiontosight.airesearchgate.net This has led to their investigation as potential therapeutic agents for various diseases. The scaffold serves as a rigid framework upon which different functional groups can be appended to interact with biological targets like enzymes and receptors. ontosight.ai
Table 1: Reported Biological Activities of Pyrrolopyrazine Derivatives
| Biological Activity | Description |
|---|---|
| Anticancer | Certain derivatives have been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death). ontosight.aiontosight.ai |
| Antimicrobial | Some pyrrolopyrazine compounds exhibit efficacy against various microorganisms, indicating potential as antibacterial or antifungal agents. ontosight.airesearchgate.net |
| Neuroprotective | There is evidence suggesting that some derivatives could have protective effects on nerve cells, making them candidates for treating neurodegenerative diseases. ontosight.aiontosight.ai |
| Anti-inflammatory | Certain compounds based on this scaffold have shown anti-inflammatory properties. ontosight.airesearchgate.net |
| Kinase Inhibition | The 5H-pyrrolo[2,3-b]pyrazine isomer, in particular, has been noted for its activity as a kinase inhibitor, a key target in cancer therapy. researchgate.net |
In Materials Science:
The electron-deficient nature and extended π-conjugation of the pyrrolo[3,4-b]pyrazine core are also highly desirable for applications in materials science. These properties are crucial for developing organic materials with specific electronic and optical functions.
Table 2: Applications of Pyrrolopyrazine-based Scaffolds in Materials Science
| Application Area | Description |
|---|---|
| Luminescent Materials | The electron-deficient character of the pyrazine moiety plays a significant role in creating luminescent materials, particularly within extended π-conjugated systems. researchgate.net |
| Organic Photovoltaics | Fused heterocyclic systems like thieno[3,4-b]pyrazine, an analog of pyrrolo[3,4-b]pyrazine, are used as electron-acceptor units in donor-acceptor copolymers for solar cell applications. acs.org Pyrrolopyrazine-based materials are also being designed as electron transporting materials for perovskite solar cells. nih.gov |
| Nonlinear Optical (NLO) Materials | Push-pull systems incorporating strong electron-withdrawing fragments like ontosight.airesearchgate.netoxadiazolo[3,4-b]pyrazine have been investigated for their NLO properties. mdpi.com |
| Polymers | The incorporation of pyrazine-containing units into polymer backbones is a strategy for creating new conductive and electroactive polymers. acs.org |
Structure
3D Structure
Properties
IUPAC Name |
pyrrolo[3,4-b]pyrazine-5,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N3O2/c10-5-3-4(6(11)9-5)8-2-1-7-3/h1-2H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGAIORBQCJKREN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90197771 | |
| Record name | 2,3-Pyrazinedicarboximide (8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4933-19-1 | |
| Record name | 5H-Pyrrolo(3,4-b)pyrazine, 5,7(6H)-dioxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004933191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Pyrazinedicarboximide (8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5h Pyrrolo 3,4 B Pyrazine 5,7 6h Dione and Its Analogs
Cyclization Reactions for Pyrrolo[3,4-b]pyrazine Ring Formation
Cyclization reactions represent a fundamental and widely utilized approach for the construction of the 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione scaffold. These methods typically involve the intramolecular condensation of suitably functionalized precursors to form the desired bicyclic system.
Precursor-Based Cyclization Strategies
A primary and straightforward route to this compound involves the cyclization of pyrazine-2,3-dicarboxylic acid derivatives. For instance, the reaction of pyrazine-2,3-dicarboxylic acid with a source of ammonia, followed by dehydration, can yield the corresponding imide, which is this compound. This transformation is a classic method for the formation of cyclic imides from dicarboxylic acids.
Another important precursor is diaminomaleonitrile (DAMN), which can undergo condensation reactions with dicarbonyl compounds to form the pyrazine (B50134) ring, followed by subsequent cyclization to afford the pyrrolo[3,4-b]pyrazine system. The reaction of DAMN with glyoxal, for example, can lead to the formation of a pyrazine intermediate that can be further elaborated. nih.gov
The following table summarizes representative precursor-based cyclization strategies for analogous systems:
| Precursor | Reagents and Conditions | Product | Yield (%) | Reference |
| Pyrazine-2,3-dicarboxylic acid | 1. Ammonia, Heat2. Dehydrating agent | This compound | - | General |
| Diaminomaleonitrile & 2,5-Hexanedione | Varies | Pyrrole (B145914) derivative or triazabicyclononene | - | researchgate.net |
| 5-Aminopyrazoles & β-halovinyl aldehydes | Pd(OAc)₂, PPh₃, in DMF or DMSO under microwave irradiation | Substituted pyrazolo[3,4-b]pyridines | High | beilstein-journals.org |
Catalyst-Assisted Cyclization Methodologies
The efficiency and selectivity of cyclization reactions can often be enhanced through the use of catalysts. Both acid and base catalysts are commonly employed to facilitate the intramolecular condensation steps. For instance, the synthesis of related pyrrolo[3,4-b]pyridin-5-ones has been achieved using ytterbium triflate as a catalyst in a one-pot multicomponent reaction. nih.govmdpi.com
Palladium catalysts have also been instrumental in constructing fused pyrrole ring systems. For example, the intramolecular cyclization of N-allyl-substituted pyrrole-2-carboxamides can be catalyzed by palladium derivatives to yield pyrrolo[1,2-a]pyrazin-1-ones. While not a direct synthesis of the target dione (B5365651), this demonstrates the utility of transition metal catalysis in forming the pyrrolopyrazine core.
Ring Annulation Approaches
Ring annulation involves the construction of a new ring onto an existing one. In the context of this compound synthesis, this can involve building the pyrrole ring onto a pre-formed pyrazine ring. This strategy is particularly useful for introducing substituents onto the pyrrole moiety.
One such approach involves the reaction of a substituted pyrazine with a reagent that provides the necessary carbon atoms for the pyrrole ring, followed by cyclization. For example, the synthesis of pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones has been achieved by first constructing functionalized pyrazoles and then performing an annulation to form the maleimide moiety. nih.gov This highlights a general strategy that can be adapted for the pyrrolopyrazine system.
Cycloaddition Reactions in Pyrrolopyrazine Synthesis
Cycloaddition reactions, particularly [3+2] and [4+2] cycloadditions, are powerful tools for the construction of heterocyclic rings. These reactions can be employed to build either the pyrrole or the pyrazine ring of the target scaffold.
For instance, the [3+2] cycloaddition of azomethine ylides with suitable dipolarophiles, such as maleimides, can lead to the formation of the pyrrolidine ring. A subsequent oxidation step would be required to form the aromatic pyrrole of the final product. A sequential [3+2] cycloaddition of azomethine ylides with maleimides followed by intramolecular lactamization has been used to synthesize novel hexahydropyrrolo[3,4-b]pyrrole-fused quinolines, demonstrating the potential of this approach for building complex fused systems. rsc.org
Diels-Alder reactions, a type of [4+2] cycloaddition, can also be envisioned for the synthesis of the pyrazine ring, which could then be further functionalized and cyclized to form the desired pyrrolo[3,4-b]pyrazine-5,7(6H)-dione.
Direct C-H Arylation and Other C-H Functionalization Strategies
Direct C-H functionalization has emerged as a powerful and atom-economical method for the derivatization of heterocyclic compounds. This strategy avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences. For the synthesis of analogs of this compound, C-H arylation of the pyrazine or pyrrole ring could be a key step to introduce aryl substituents.
Palladium-catalyzed direct arylation has been successfully applied to various heterocyclic systems. While specific examples for this compound are not prevalent, the general methodology is well-established for related structures. For example, the direct arylation of pyrroles and other electron-rich heterocycles is a known transformation.
Optimization of Reaction Conditions for Enhanced Yield and Purity
The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product in any synthetic route. Key parameters that are often optimized include the choice of solvent, temperature, reaction time, and catalyst loading.
For instance, in the synthesis of pyrrolo[3,4-b]pyridin-5-ones via a multicomponent reaction, the use of microwave irradiation has been shown to significantly reduce reaction times and improve yields. nih.govmdpi.com The choice of catalyst is also critical; for example, scandium(III) triflate has been found to be an effective catalyst for this transformation. nih.gov
The following table illustrates the optimization of conditions for a related synthesis:
| Parameter | Condition 1 | Condition 2 | Outcome | Reference |
| Catalyst | None | Ytterbium triflate | Increased reaction rate and yield | mdpi.com |
| Solvent | Acetonitrile | Toluene | Toluene found to be the optimal solvent | mdpi.com |
| Heating | Conventional heating | Microwave irradiation | Reduced reaction time from hours to minutes | nih.govmdpi.com |
| Base | Triethylamine | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | DBU can be a more effective non-nucleophilic base | General |
These examples of optimization for related heterocyclic systems provide a roadmap for developing efficient syntheses of this compound and its analogs. Careful screening of reaction parameters is essential to achieve high-yielding and pure products.
Scalable Synthetic Routes for Industrial Production
A key consideration for industrial production is the availability and cost of starting materials. Quinoxaline, a common and relatively inexpensive chemical, serves as an excellent starting point for a scalable synthesis.
Step 1: Oxidation of Quinoxaline to Pyrazine-2,3-dicarboxylic Acid
The oxidation of quinoxaline to pyrazine-2,3-dicarboxylic acid is a critical step. Several methods have been reported, with varying degrees of scalability and environmental impact.
One established method involves the use of potassium permanganate (KMnO₄) as the oxidizing agent. While effective, the use of permanganate on an industrial scale can be challenging due to the generation of large quantities of manganese dioxide (MnO₂) waste, which requires proper disposal.
A more environmentally benign and potentially more scalable alternative utilizes sodium chlorate (NaClO₃) in the presence of a copper sulfate (CuSO₄) catalyst in a sulfuric acid (H₂SO₄) medium. This method is reported to be milder and offers easier control of the reaction temperature, a crucial factor in large-scale industrial processes. The reaction can be carried out in water as a solvent, further enhancing its green credentials.
Table 1: Comparison of Oxidation Methods for Quinoxaline
| Oxidizing Agent | Catalyst/Medium | Advantages | Disadvantages |
| Potassium Permanganate (KMnO₄) | - | High yield | Generates significant MnO₂ waste |
| Sodium Chlorate (NaClO₃) | Copper Sulfate/Sulfuric Acid | Milder reaction, easier temperature control, less hazardous waste | Requires careful control of acidic conditions |
Step 2: Conversion of Pyrazine-2,3-dicarboxylic Acid to this compound
The final step in the synthesis is the formation of the imide ring to yield this compound. This can be achieved through two primary routes starting from pyrazine-2,3-dicarboxylic acid.
Route A: Via Pyrazine-2,3-dicarboxylic Anhydride (B1165640)
A highly efficient and scalable method involves the initial conversion of pyrazine-2,3-dicarboxylic acid to its corresponding anhydride, pyrazine-2,3-dicarboxylic anhydride. This can be readily achieved by heating the dicarboxylic acid, often in the presence of a dehydrating agent like acetic anhydride, followed by removal of the excess reagent and byproducts. Pyrazine-2,3-dicarboxylic anhydride is also commercially available, which could streamline the industrial process.
The subsequent reaction of the anhydride with a source of ammonia, such as urea or aqueous ammonia, followed by thermal cyclization, yields the desired this compound. The use of urea as an ammonia source can be advantageous in an industrial setting due to its solid nature, ease of handling, and low cost.
Route B: Direct Amidation and Cyclization
An alternative, more direct route involves the reaction of pyrazine-2,3-dicarboxylic acid with concentrated ammonia. This one-pot reaction forms the diammonium salt, which upon heating, dehydrates to form the corresponding dicarboxamide. Further heating of the dicarboxamide leads to intramolecular cyclization and the formation of the target imide, this compound. This method, analogous to the synthesis of 5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione from 2,3-pyridinedicarboxylic acid, offers the advantage of fewer steps, which is often desirable for industrial processes to minimize operational complexity and cost.
Table 2: Key Parameters for the Synthesis of this compound
| Starting Material | Reagents | Key Reaction Conditions | Product |
| Pyrazine-2,3-dicarboxylic Acid | Acetic Anhydride | Heating | Pyrazine-2,3-dicarboxylic Anhydride |
| Pyrazine-2,3-dicarboxylic Anhydride | Urea or Aqueous Ammonia | Heating | This compound |
| Pyrazine-2,3-dicarboxylic Acid | Concentrated Ammonia | Heating | This compound |
Chemical Reactivity and Transformative Processes of 5h Pyrrolo 3,4 B Pyrazine 5,7 6h Dione
Oxidation Reactions: Types, Reagents, and Regioselectivity
The 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione core can undergo oxidation at several sites, primarily on the electron-rich pyrrole (B145914) nitrogen or the pyrazine (B50134) ring nitrogens. The regioselectivity of such reactions is highly dependent on the oxidant used and the reaction conditions. Common oxidizing agents that can be employed for nitrogen-containing heterocycles include hydrogen peroxide and potassium permanganate.
Oxidation of the pyrazine ring would lead to the corresponding N-oxides. The formation of N-oxides can significantly alter the electronic properties of the pyrazine ring, making it more susceptible to nucleophilic substitution reactions. However, specific studies detailing the regioselectivity of N-oxidation on the unsubstituted this compound core are not extensively documented. In related pyrrolopyrazine isomers, peracid oxidation has been shown to result in complex rearrangements in addition to N-oxidation.
Reduction Methodologies and Products
The dione (B5365651) functionality of this compound is susceptible to reduction by various hydride reagents. The choice of reducing agent determines the extent of reduction and the nature of the final product.
Lithium Aluminum Hydride (LiAlH₄): As a powerful reducing agent, LiAlH₄ is capable of completely reducing the cyclic imide functionality. libretexts.org This reaction would typically proceed through intermediate aldehydes to furnish the corresponding diol or, under forcing conditions, could potentially lead to the fully reduced pyrrolopyrazine diamine. LiAlH₄ is unselective and will reduce most carbonyl functionalities. wizeprep.comquora.com
Sodium Borohydride (NaBH₄): In contrast, NaBH₄ is a much milder and more selective reducing agent. libretexts.org It is generally effective for the reduction of aldehydes and ketones but is typically unreactive towards imides and esters under standard conditions. quora.com Therefore, NaBH₄ is not expected to significantly reduce the this compound core unless activated by additives or under specific reaction conditions.
The selective reduction of one carbonyl group to afford a hydroxylactam is a potential outcome that could be achieved using carefully controlled conditions or specific reagents, providing a pathway to further diversified structures.
| Reagent | Reactivity | Expected Product(s) |
| Lithium Aluminum Hydride (LiAlH₄) | Strong, unselective | Complete reduction to diol or diamine |
| Sodium Borohydride (NaBH₄) | Mild, selective | Generally unreactive towards the imide |
| Controlled Reduction | Varies | Partial reduction to hydroxylactam |
Substitution Reactions on the Pyrrolo[3,4-b]pyrazine Core
Substitution reactions on the this compound core can occur at either the imide nitrogen or the carbon atoms of the pyrazine ring.
The proton on the N-6 nitrogen of the imide is acidic and can be readily removed by a base, allowing for subsequent alkylation or arylation. This position is a primary site for introducing molecular diversity. Standard N-alkylation conditions, such as the use of sodium hydride (NaH) to generate the anion followed by reaction with an alkyl halide in an aprotic solvent like tetrahydrofuran (B95107) (THF), are effective. beilstein-journals.org This methodology allows for the introduction of a wide array of alkyl and functionalized alkyl chains at the N-6 position. The existence of various N-substituted derivatives, such as 6-hydroxy and 6-aryl substituted compounds, confirms the feasibility of this synthetic route. nih.govchemspider.com
| Substituent Type | Reagents | Product Example |
| Alkylation | NaH, Alkyl Halide (e.g., CH₃I) | 6-Methyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione |
| Arylation | (See Section 3.4) | 6-Aryl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione |
| Hydroxylation | N/A | 6-Hydroxy-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione nih.gov |
Direct substitution on the carbon centers of the pyrazine ring is more challenging. The pyrazine ring is inherently electron-deficient, a character that is further amplified by the two electron-withdrawing carbonyl groups of the dione. This electronic nature makes the ring resistant to electrophilic aromatic substitution.
Consequently, carbon-centered functionalization is typically achieved through cross-coupling reactions, which necessitate a pre-functionalized substrate, most commonly a halogenated derivative (e.g., chloro- or bromo-substituted pyrrolo[3,4-b]pyrazinedione). Such precursors serve as versatile handles for introducing a wide range of substituents via transition metal catalysis.
Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Transition metal-catalyzed cross-coupling reactions are powerful tools for the derivatization of the this compound scaffold, enabling the formation of carbon-carbon and carbon-nitrogen bonds. These reactions typically start from a halogenated precursor.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form C-C bonds by coupling an organoboron reagent (boronic acid or ester) with a halide. mdpi.com For a halo-substituted pyrrolo[3,4-b]pyrazinedione, this reaction allows for the introduction of various aryl and heteroaryl groups. Typical conditions involve a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and a base like potassium carbonate (K₂CO₃) in a solvent mixture such as dioxane/water. mdpi.com
Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, coupling an amine with an aryl halide. beilstein-journals.org It is a key method for synthesizing N-aryl derivatives. The reaction is catalyzed by a palladium complex, often generated in situ from a precursor like palladium(II) acetate (B1210297) (Pd(OAc)₂) and a bulky phosphine (B1218219) ligand such as X-Phos, in the presence of a base like cesium carbonate (Cs₂CO₃) or potassium tert-butoxide (KOt-Bu). beilstein-journals.orgdiva-portal.org This methodology can be applied to halo-pyrrolopyrazinediones to introduce a diverse range of primary and secondary amines.
| Reaction | Bond Formed | Typical Reagents | Catalyst System |
| Suzuki-Miyaura | C-C | Arylboronic Acid | Pd(PPh₃)₄, K₂CO₃ |
| Buchwald-Hartwig | C-N | Primary/Secondary Amine | Pd(OAc)₂, Ligand (e.g., X-Phos), Base (e.g., Cs₂CO₃) |
Functional Group Interconversions and Derivatization Potential
The cyclic imide moiety is the most prominent functional group and offers significant potential for further transformations.
Hydrolysis: Under basic or acidic conditions, the imide ring can be hydrolyzed to open the pyrrole ring, yielding the corresponding pyrazine-2,3-dicarboxylic acid. This transformation allows access to another class of derivatives.
Carbonyl Reactivity: The carbonyl groups can react with various nucleophiles. For instance, treatment with phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent can convert one or both carbonyls into thiocarbonyls, yielding the corresponding mono- or dithioimides.
Conversion to Dihalides: Reagents such as phosphorus pentachloride (PCl₅) or phosphoryl chloride (POCl₃) can be used to replace the carbonyl oxygens with chlorine atoms, producing a dihalopyrrolopyrazine derivative. This dihalide can then serve as a substrate for a wide range of nucleophilic substitution and cross-coupling reactions, further expanding the synthetic utility of the core scaffold. The successful conversion of a similar dione to a dichloro derivative has been reported in the synthesis of sci-hub.senih.govthiadiazolo[3,4-b]pyrazines.
These interconversions significantly broaden the chemical space accessible from the this compound core, highlighting its value as a versatile building block in synthetic chemistry.
Structure Activity Relationship Sar and Derivatization Strategies for Pyrrolo 3,4 B Pyrazine 5,7 6h Dione Analogs
Design Principles for Structural Variation and Diversification
The design of new analogs based on the 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione core is guided by several key principles aimed at creating diverse chemical libraries for biological screening. A primary strategy involves scaffold hopping or modification, where the core heterocyclic system is altered to modulate activity. For example, in the development of kinase inhibitors, transitioning from a 1H-pyrazolo[4,3-b]pyridine scaffold to a 5H-pyrrolo[2,3-b]pyrazine core was shown to increase the binding activity for the Fibroblast Growth Factor Receptor 1 (FGFR1).
Another fundamental principle is the diversification of substituents at various positions on the pyrrolopyrazine ring system. This allows for the exploration of chemical space to identify functional groups that enhance potency, selectivity, or pharmacokinetic properties. To achieve this diversification efficiently, modern synthetic methodologies are employed. Multicomponent reactions (MCRs) are particularly valuable as they allow for the assembly of complex molecules in a single step from three or more starting materials. The Ugi–Zhu three-component reaction (UZ-3CR), for example, has been utilized to create libraries of the related pyrrolo[3,4-b]pyridin-5-ones, demonstrating a powerful method for generating structural diversity. mdpi.comnih.gov Such strategies, which couple MCRs with subsequent cascade reactions, enable the rapid synthesis of a wide range of polyheterocyclic analogs. mdpi.com
Impact of Substituents on Molecular Properties and Biological Efficacy
The nature and position of substituents on the pyrrolopyrazine scaffold and its analogs have a profound impact on their biological efficacy. SAR studies on closely related heterocyclic systems provide valuable insights into these effects. For N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones, a structural isomer of the target compound, several key relationships have been elucidated.
Substituents on the Fused Ring: The type of alkoxy group on the pyridine (B92270) ring significantly influences analgesic potency. Methoxy-substituted compounds were found to be more active than their ethoxy counterparts.
Linker Length: The length of the alkyl chain linking the heterocyclic core to a terminal amine residue is critical. Shortening the linker to one or two carbons, or lengthening it to four, did not improve and often decreased biological activity compared to a three-carbon chain.
Terminal Amine Group: The choice of the terminal amine is also a determining factor. Phenylpiperazine moieties were generally favorable for activity. Within this class, an unsubstituted phenyl ring conferred the highest potency. The introduction of substituents at the ortho or meta positions on the phenyl ring was detrimental to activity.
These findings highlight the sensitivity of the biological activity to subtle structural modifications and underscore the importance of systematic variation of substituents to map the SAR.
| Modification Site | Substituent Variation | Impact on Biological Efficacy |
|---|---|---|
| Fused Pyridine Ring | Methoxy vs. Ethoxy group | Methoxy substitution leads to higher analgesic potency. |
| Alkyl Linker Length | Shortening (1-2 carbons) or lengthening (4 carbons) | A three-carbon linker is generally optimal; deviations decrease activity. |
| Terminal Amine Residue | Phenylpiperazine vs. other cyclic amines (e.g., morpholine) | Phenylpiperazine is preferred for higher activity. |
| Phenyl Ring on Amine | Unsubstituted vs. ortho/meta substituted | Unsubstituted phenyl ring is most active; substitution is not preferred. |
Synthesis of Key Derivatives (e.g., 6-(3-acetylphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione)
The synthesis of 6-substituted 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-diones is typically achieved through the condensation of pyrazine-2,3-dicarboxylic anhydride (B1165640) with a primary amine. This reaction provides a direct and efficient route to N-substituted imide derivatives.
For the specific synthesis of 6-(3-acetylphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione, the key precursors are pyrazine-2,3-dicarboxylic anhydride and 3-aminoacetophenone. The general synthetic pathway involves the reaction of these two components, often in a high-boiling point solvent such as acetic acid or N,N-dimethylformamide (DMF), with heating. The nucleophilic amino group of 3-aminoacetophenone attacks one of the carbonyl carbons of the anhydride ring, leading to a ring-opening to form a carboxylic acid-amide intermediate. Subsequent intramolecular cyclization via dehydration yields the final imide product, 6-(3-acetylphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione. researchgate.net This straightforward approach allows for the introduction of a wide variety of aryl and alkyl substituents at the 6-position, simply by varying the primary amine used in the reaction.
Regioselective Functionalization for Targeted Analog Design
Regioselective functionalization is a critical strategy in medicinal chemistry that enables the precise modification of a specific position on a molecule, which is essential for developing targeted analogs and interpreting SAR data. For complex heterocyclic systems like pyrrolopyrazines, controlling the site of chemical reactions allows chemists to build derivatives with specific functionalities at desired locations.
Modern synthetic methods have been developed to achieve high regioselectivity in the synthesis of pyrrolopyrazine-related scaffolds. For example, a concise methodology for synthesizing pyrazolo-pyrrolo-pyrazine skeletons utilizes a gold-catalyzed cyclization of pyrazoles containing alkyne units. acs.org This type of metal-catalyzed annulation can proceed with complete regioselectivity, enabling the controlled formation of the fused ring system. Such methods are compatible with a variety of functional groups, allowing for the creation of densely functionalized heterocycles designed to interact with specific biological targets. By controlling the regiochemistry of the cyclization and subsequent functionalization steps, specific isomers can be targeted, which is crucial given that different substitution patterns can lead to vastly different biological activities.
Exploration of Chiral Pyrrolopyrazine Derivatives
The introduction of chirality into drug candidates is a cornerstone of modern pharmaceutical design, as stereoisomers of a compound can have significantly different pharmacological and toxicological profiles. The exploration of chiral pyrrolopyrazine derivatives is therefore a promising avenue for discovering novel therapeutics with improved efficacy and selectivity.
The biological importance of stereochemistry has been demonstrated in related pyrazine-containing compounds, such as the cephalostatin family of natural products. Studies on bis-steroidal pyrazine (B50134) derivatives have shown that the stereochemistry of substituents, for example, the orientation of a hydroxyl group, can lead to a large enhancement or a significant decrease in anticancer activity. nih.gov This highlights the critical need to control and investigate the stereochemistry of complex heterocyclic agents.
A primary strategy for creating chiral pyrrolopyrazine analogs involves starting from a chiral pool precursor. For instance, a straightforward synthesis of the chiral pyrrolo[3,4-b]quinolone backbone, a related heterocyclic system, was developed using commercially available and enantiomerically pure trans-4-hydroxy-L-proline. researchgate.net This approach involves an efficient Friedländer condensation as a key step to construct the chiral core. researchgate.net Applying similar principles to the pyrrolopyrazine scaffold—by using chiral starting materials or employing asymmetric synthesis techniques—would enable the systematic exploration of how specific stereocenters influence molecular recognition and biological function.
Spectroscopic Characterization and Structural Elucidation of 5h Pyrrolo 3,4 B Pyrazine 5,7 6h Dione and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds in solution. For derivatives of 5H-Pyrrolo[3,4-b]pyrazine-5,7(6H)-dione, ¹H and ¹³C NMR provide critical information about the electronic environment of hydrogen and carbon atoms, respectively.
In ¹³C NMR spectra, the carbonyl carbons of the dione (B5365651) functionality are typically observed at the most downfield region, often between 165 and 182 ppm. beilstein-journals.org Carbons within the aromatic and heterocyclic rings resonate at chemical shifts that are sensitive to the electronic effects of substituents. beilstein-journals.org
| Atom Type | ¹H Chemical Shift (δ) | ¹³C Chemical Shift (δ) |
|---|---|---|
| Pyrrole-H | ~6.45 (s) | - |
| Aromatic-H (Substituent) | 7.04-7.44 (m) | 129.24-134.96 |
| Imide N-H | ~12.25 (s) | - |
| Carbonyl (C=O) | - | ~165.33 |
| Aromatic/Heterocyclic C | - | 129.47-157.77 |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups within a molecule. For this compound, these methods confirm the presence of key structural motifs such as C=O, N-H, C-N, and C=N bonds.
The IR spectrum is particularly useful for identifying the characteristic vibrations of the dione functionality. Strong absorption bands corresponding to the symmetric and asymmetric stretching of the carbonyl (C=O) groups are expected in the region of 1700-1750 cm⁻¹. The N-H stretching vibration of the imide group typically appears as a band in the range of 3100-3300 cm⁻¹. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while C=N and C=C stretching vibrations from the pyrazine (B50134) ring would be found in the 1500-1650 cm⁻¹ region. nih.gov
Raman spectroscopy provides complementary information. While C=O stretches are also visible, non-polar bonds like C=C in the aromatic system often produce strong Raman signals. The pyrazine ring breathing modes would also be characteristic in the Raman spectrum.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |
|---|---|---|---|
| N-H (Imide) | Stretching | 3100 - 3300 | Medium |
| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium-Weak |
| C=O (Imide) | Asymmetric/Symmetric Stretching | 1700 - 1750 | Strong (IR) |
| C=N / C=C (Ring) | Stretching | 1500 - 1650 | Medium-Strong |
| C-N | Stretching | 1200 - 1350 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound and providing clues about its structure through fragmentation analysis. The molecular weight of the parent compound this compound (C₆H₃N₃O₂) is 149.11 g/mol . cymitquimica.com High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. beilstein-journals.org
Under electron impact (EI) or electrospray ionization (ESI), the molecule will form a molecular ion (M⁺) or a protonated molecule ([M+H]⁺). The subsequent fragmentation pattern is characteristic of the heterocyclic core. A common fragmentation pathway for related heterocyclic diones involves the loss of carbon monoxide (CO) from the imide ring. The pyrazine ring can undergo fragmentation through the loss of HCN, a characteristic loss for nitrogen-containing aromatic rings. researchgate.net The precise fragmentation pathway helps to confirm the connectivity of the fused ring system.
X-ray Crystallography for Solid-State Structure and Conformation
X-ray crystallography provides unambiguous proof of molecular structure by determining the arrangement of atoms in a crystal. A study on the derivative 6-hydroxy-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione has provided detailed insights into the solid-state conformation of this heterocyclic system. researchgate.net
The compound crystallizes in the monoclinic space group P2₁/n. researchgate.net The analysis reveals a nearly planar fused ring system, a common feature for such aromatic heterocycles. The crystal structure confirms the connectivity of the pyrrolo[3,4-b]pyrazine core and provides precise measurements of bond lengths and angles, which are in expected ranges. researchgate.net For example, the angle of the nitrogen hydroxyl group (N-O-H) in this derivative was found to be 105.1°. researchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₆H₃N₃O₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 5.0505(3) |
| b (Å) | 8.7139(6) |
| c (Å) | 14.2723(9) |
| β (°) | 90.226(1) |
| Volume (ų) | 628.11 |
| Z | 4 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The spectrum of this compound and its derivatives is characterized by absorptions corresponding to π → π* and n → π* transitions associated with the conjugated heterocyclic system.
Studies on related pyrazinoporphyrazine structures show strong absorption bands, known as Q-bands and B-bands (or Soret bands). researchgate.net For the simpler pyrrolo[3,4-b]pyrazine dione core, one would expect to see characteristic absorption maxima in the UV region. For example, large conjugated systems containing this moiety exhibit absorption maxima (λ_max) around 366 nm. researchgate.net The exact position and intensity of these bands are sensitive to substituents on the heterocyclic core and the polarity of the solvent, a phenomenon known as solvatochromism. nih.gov These electronic properties are crucial for applications in materials science, such as in the development of dyes and organic electronic devices. nih.govrsc.org
Computational Chemistry and Molecular Modeling of 5h Pyrrolo 3,4 B Pyrazine 5,7 6h Dione Systems
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Semi-empirical methods like AM1, PM3)
Quantum chemical calculations are employed to elucidate the fundamental properties of the 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione system. Methods like Density Functional Theory (DFT) are frequently used for their balance of accuracy and computational cost, providing reliable predictions of molecular geometries and electronic characteristics.
The first step in computational analysis is typically geometry optimization, which aims to find the most stable three-dimensional arrangement of atoms in a molecule—the structure with the minimum energy. For the this compound core, this process reveals the most probable bond lengths, bond angles, and dihedral angles.
Experimental validation for these computational models comes from X-ray crystallography. For instance, the crystal structure of a closely related derivative, 6-hydroxy-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione, has been determined, providing precise measurements of the core heterocyclic system. researchgate.net Computational studies on similar heterocyclic systems often show a high degree of correlation between geometry optimized using DFT methods (such as B3LYP/6-311++G(d,p)) and experimental X-ray diffraction data, with deviations in bond lengths of less than 0.03 Å and bond angles of less than 3 degrees. nih.gov The fused ring system of this compound is largely planar, a feature that is crucial for its interaction with biological macromolecules.
Table 1: Comparison of Selected Experimental and Theoretical Geometrical Parameters for a Related Heterocyclic System This table illustrates the typical level of agreement between experimental X-ray data and DFT calculations for a related triazole-thiaza crown ether compound, as direct comparative data for the title compound is not available. nih.gov
| Parameter | Bond/Angle | Experimental (X-ray) | Computed (DFT) | Deviation |
| Bond Length | C=N | 1.29 Å | 1.28 Å | 0.01 Å |
| C-S | 1.76 Å | 1.78 Å | 0.02 Å | |
| Bond Angle | C-N-N | 105.4° | 106.1° | 0.7° |
| N-C-S | 114.7° | 112.5° | 2.2° | |
| Dihedral Angle | τ1 | 65° | 63° | 2° |
| τ2 | 124° | 107° | 17° |
Data adapted from a study on 3-phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4 to demonstrate typical computational accuracy. nih.gov
Frontier Molecular Orbital (FMO) theory is fundamental to describing the electronic behavior and reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests high chemical reactivity, low kinetic stability, and high polarizability. For the this compound scaffold, the electron-withdrawing nature of the dione (B5365651) and pyrazine (B50134) components influences the energies of these orbitals. The HOMO is typically distributed over the pyrazine ring, while the LUMO is often localized on the pyrrolo-dione portion, particularly around the carbonyl groups. This distribution indicates that the pyrazine ring is the likely site for electrophilic attack, whereas the dione moiety is susceptible to nucleophilic attack.
Table 2: Representative Frontier Molecular Orbital Energies for Heterocyclic Compounds This table provides examples of HOMO-LUMO energies calculated for related bioactive heterocyclic compounds to illustrate typical values.
| Compound Class | Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| Benzodiazepine Derivative | DFT/B3LYP | -6.54 | -1.89 | 4.65 |
| Triazolo-thiadiazine Derivative | DFT/B3LYP | -7.12 | -2.54 | 4.58 |
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule. It is invaluable for predicting how a molecule will interact with other chemical species. The MEP map uses a color scale to represent electrostatic potential on the electron density surface.
Red regions indicate areas of negative electrostatic potential, which are rich in electrons and are favorable sites for electrophilic attack.
Blue regions represent positive electrostatic potential, which are electron-deficient and are susceptible to nucleophilic attack.
Green regions denote neutral or weakly charged areas.
For this compound, MEP analysis is expected to show strong negative potential (red) around the two carbonyl oxygen atoms and, to a lesser extent, the nitrogen atoms of the pyrazine ring, due to the high electronegativity of these atoms. nih.gov Conversely, a region of positive potential (blue) would be located around the hydrogen atom attached to the nitrogen in the pyrrole (B145914) ring (N-H), making it a potential hydrogen bond donor site. This information is crucial for understanding non-covalent interactions in molecular docking. nih.gov
Molecular Docking Studies with Biomolecular Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. For derivatives of this compound, docking studies are essential for identifying potential biological targets and elucidating their mechanism of action at a molecular level. This scaffold is a common feature in molecules designed as kinase inhibitors for cancer therapy. nih.gov A study specifically mentions the use of molecular docking to evaluate a derivative of this compound for its potential in thyroid cancer treatment. researchgate.net
Once a ligand is docked into a protein's active site, the specific interactions that stabilize the complex are analyzed. For the pyrrolo[3,4-b]pyrazine core and its analogs, several key types of interactions are consistently observed:
Hydrogen Bonding: The carbonyl oxygens and the pyrazine nitrogens frequently act as hydrogen bond acceptors, interacting with donor residues like arginine, lysine, or serine in the protein's active site. The N-H group of the pyrrole ring can act as a hydrogen bond donor.
π-π Stacking: The planar aromatic pyrazine and pyrrole rings can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.
Hydrophobic Interactions: Substituents on the core scaffold can form hydrophobic interactions with nonpolar residues in the binding pocket, contributing significantly to binding affinity.
Studies on related pyrido[4,3-b]pyrazin-5(6H)-one derivatives targeting ATR kinase have shown that the pyridone moiety engages in π-π stacking with tryptophan residues, while carbonyl groups form hydrogen bonds with serine and threonine. bohrium.com
Table 3: Examples of Ligand-Protein Interactions for Pyrrolo-Fused Heterocycles This table summarizes key interactions observed in docking studies of various derivatives containing similar core structures.
| Derivative Class | Protein Target | Key Interacting Residues | Interaction Type(s) |
| Pyrido[4,3-b]pyrazin-5(6H)-one | ATR Kinase | Trp850, Ser773, Thr856 | π-π Stacking, Hydrogen Bonding |
| Pyrrolo[2,3-d]pyrimidine | Protein Kinases | (Not specified) | Not specified |
| Pyrazine-oxadiazole | DprE1 Enzyme | (Not specified) | Hydrogen Bonding, Hydrophobic |
Molecular docking programs use scoring functions to estimate the binding affinity of the ligand-protein complex, typically expressed as a binding energy (e.g., in kcal/mol). A more negative score generally indicates a stronger and more stable interaction. These scores allow for the ranking of different compounds and the prioritization of the most promising candidates for further study.
The predicted binding mode reveals the precise orientation of the ligand within the active site, which is crucial for structure-based drug design. For example, knowing that a specific pocket in the active site is unoccupied can guide the design of new derivatives with substituents that can fit into that pocket to form additional favorable interactions. While docking provides a valuable static picture, techniques like molecular dynamics (MD) simulations are often used to validate the stability of the predicted binding pose and refine binding free energy calculations. researchgate.netmdpi.com
Table 4: Predicted Binding Affinities for Related Pyrrolo-Heterocycle Derivatives This table presents docking scores from studies on analogous compounds to illustrate the range of predicted binding affinities.
| Derivative Class | Protein Target | Docking Score / Binding Affinity (kcal/mol) |
| Pyrazine-oxadiazole | DprE1 Enzyme | -9.0 |
| Pyrazine-linked Benzamide | Histone Deacetylase (HDAC) | (Not specified) |
| Triazole-based Macrocycle | DNA-dependent Protein Kinase | -7.0 |
Molecular Dynamics Simulations for Conformational Sampling and Stability
Molecular dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. researchgate.netresearchgate.net For the this compound scaffold and its derivatives, MD simulations offer a window into their dynamic behavior, which is crucial for understanding their interactions with biological targets. nih.gov These simulations solve Newton's equations of motion for a system of interacting atoms, generating trajectories that reveal how the molecule's conformation evolves. researchgate.net
Conformational Sampling:
A molecule's biological function is intrinsically linked to its three-dimensional shape or conformation. Conformational sampling via MD explores the potential energy surface of a molecule to identify its stable and low-energy conformations. nih.gov For derivatives of this compound, understanding the accessible conformations is key to predicting how they might fit into the binding site of a target protein. Enhanced sampling techniques are often employed to overcome energy barriers and explore a wider range of conformations than would be possible with conventional MD in a given amount of simulation time. nih.gov
Stability Analysis:
MD simulations are extensively used to assess the stability of a molecule, both in isolation and when part of a larger complex, such as a protein-ligand system. researchgate.netmdpi.com Key metrics derived from MD trajectories are used to quantify this stability.
Root Mean Square Deviation (RMSD): This parameter measures the average deviation of a molecule's atoms over time from a reference structure (e.g., the initial docked pose). A stable RMSD value over the course of a simulation suggests that the ligand has found a stable binding mode within the protein's active site. For example, in simulations of related 7H-pyrrolo[2,3-d]pyrimidine derivatives, RMSD values reaching an equilibrium with fluctuations of less than 0.1 nm were indicative of stable complexes. mdpi.com
Root Mean Square Fluctuation (RMSF): RMSF quantifies the fluctuation of individual atoms or residues around their average positions. It helps to identify flexible and rigid regions within the molecule or the protein-ligand complex. Lower RMSF values in the binding site residues upon ligand binding can indicate a stabilization of that region. nih.gov
Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and the protein throughout the simulation is a strong indicator of a stable interaction. Analysis can reveal which specific interactions are critical for maintaining the binding pose. researchgate.net
While specific MD simulation data for the parent this compound is not extensively published, the methodologies are routinely applied to its analogs, such as pyrrolopyrimidine and pyrrolo[2,3-d]pyrimidine derivatives, to evaluate their potential as therapeutic agents. mdpi.comnih.gov The table below outlines typical parameters used in such simulations.
| Parameter | Typical Value/Software | Purpose |
|---|---|---|
| Simulation Software | GROMACS, AMBER, Desmond | To run the molecular dynamics simulation engine. researchgate.netmdpi.com |
| Force Field | AMBER, GROMOS, CHARMM | Describes the potential energy of the system and interactions between atoms. mdpi.com |
| Solvent Model | TIP3P, SPC/E (Explicit Water) | To simulate the aqueous physiological environment. mdpi.com |
| Simulation Time | 50 - 200 ns or longer | Duration of the simulation to observe molecular motion and reach equilibrium. mdpi.com |
| Temperature | 300 K or 310 K | To simulate physiological temperature conditions. |
| Pressure | 1 bar | To maintain constant pressure, mimicking physiological conditions. |
By analyzing these parameters, researchers can gain a detailed understanding of the conformational dynamics and binding stability of this compound derivatives, guiding the design of more effective molecules. mdpi.comyoutube.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. tandfonline.com For systems based on the this compound scaffold, QSAR models are invaluable for predicting the activity of newly designed, unsynthesized derivatives, thus prioritizing synthetic efforts and reducing costs. nih.gov
A QSAR model is fundamentally an equation that links molecular descriptors (numerical representations of molecular properties) to a specific biological endpoint (e.g., inhibitory concentration IC₅₀). semanticscholar.org
Key Components of QSAR Modeling:
Dataset Collection: A series of structurally related compounds with experimentally determined biological activities is required. The data is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov
Molecular Descriptor Calculation: Descriptors are numerical values that encode different aspects of a molecule's structure. They can be categorized as:
1D/2D Descriptors: Based on the chemical formula or 2D structure, such as molecular weight, atom counts, and topological indices. hufocw.org
3D Descriptors: Derived from the 3D conformation of the molecule, including molecular volume, surface area, and shape indices. hufocw.orgnih.gov
Physicochemical/Electronic Descriptors: Properties like logP (lipophilicity), molar refractivity, dipole moment, and quantum chemical descriptors (e.g., HOMO/LUMO energies). hufocw.orgucsb.edu
Model Development: Statistical methods are used to find the best correlation between the descriptors and the biological activity. Common methods include Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). semanticscholar.org
Model Validation: The developed model's statistical significance and predictive ability are rigorously assessed using internal validation (e.g., cross-validation) and external validation with the test set. nih.gov
Studies on analogous heterocyclic systems, such as pyrrolopyrimidine and pyrazine derivatives, have successfully employed QSAR to elucidate the structural requirements for activity against targets like Bruton's tyrosine kinase (BTK) and various cancer cell lines. nih.govsemanticscholar.org For instance, a QSAR model for pyrrolopyrimidine BTK inhibitors revealed the importance of specific descriptors in determining inhibitory potency. nih.gov
The following interactive table showcases examples of molecular descriptors that are commonly used in QSAR studies of heterocyclic compounds and their typical influence on biological activity.
| Descriptor Class | Descriptor Example | Description | Potential Influence on Activity |
|---|---|---|---|
| Topological | Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. | Can be positively or negatively correlated; often a balance is required. |
| Physicochemical | LogP | The logarithm of the octanol-water partition coefficient, a measure of lipophilicity. | Crucial for membrane permeability; optimal range often exists. |
| Electronic | HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. ucsb.edu | Can influence reactivity and interaction with electron-accepting sites on a target. |
| Electronic | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. ucsb.edu | Can influence reactivity and interaction with electron-donating sites on a target. |
| Geometrical (3D) | Solvent Accessible Surface Area (SASA) | The surface area of a molecule that is accessible to a solvent. | Relates to solubility and potential for intermolecular interactions. |
| Hybrid | Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. | Good predictor of drug transport properties like cell permeability. |
By identifying which descriptors are most influential, QSAR models provide a rationale for designing new this compound derivatives with potentially enhanced biological activity. researchgate.net
Biological Activities and Mechanistic Investigations of Pyrrolopyrazine Scaffolds
Antimicrobial Activity Studies
Pyrrolopyrazine derivatives have demonstrated notable antimicrobial effects, a crucial area of research given the rise of drug-resistant pathogens. researchgate.netnih.gov The core structure is a versatile scaffold for developing new agents to combat various microbial infections. researchgate.netnih.gov
Derivatives of the pyrrolopyrazine scaffold have shown significant antibacterial properties. researchgate.netresearchgate.net Specifically, compounds belonging to the pyrrolo[1,2-a]pyrazine class have exhibited potent activity against a range of bacteria. researchgate.netresearchgate.net For instance, a study on pyrazolo[3,4-b]pyrazine derivatives reported that compound 5c was highly effective against Escherichia coli, while compound 5d showed strong inhibition of Staphylococcus aureus, with its activity being comparable to the antibiotic gentamicin. researchgate.net
Further research has led to the isolation of a potent antibiotic agent, pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro , from the marine bacterium Bacillus tequilensis MSI45. This compound has proven effective in controlling multi-drug resistant Staphylococcus aureus (MDRSA). nih.gov The antibacterial potential of these compounds is also linked to their ability to inhibit quorum sensing, a mechanism bacteria use to coordinate group behaviors. researchgate.netresearchgate.net
Table 1: Antibacterial Activity of Selected Pyrrolopyrazine Derivatives
| Compound/Derivative | Target Bacteria | Observed Efficacy | Reference |
| Pyrrolo[1,2-a]pyrazine-1,4-dione derivatives | Various bacteria | Significant antibacterial properties and quorum sensing inhibition. | researchgate.netresearchgate.net |
| Compound 5c | Escherichia coli | Strong activity (15 mm inhibition zone). | researchgate.net |
| Compound 5d | Staphylococcus aureus | Potent inhibition (18 mm inhibition zone), comparable to gentamicin. | researchgate.net |
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro | Multi-drug resistant Staphylococcus aureus (MDRSA) | Effective antibiotic agent. | nih.gov |
The pyrrolopyrazine scaffold is also a source of promising antifungal agents. researchgate.netresearchgate.net Studies have shown that pyrrolo[1,2-a]pyrazine derivatives, in particular, possess significant antifungal capabilities. researchgate.netmdpi.com One such derivative, pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl) , identified as a primary secondary metabolite from Bacillus species, has been highlighted as a potentially effective agent against the soil-borne fungus Sclerotium bataticola. ekb.eg
In a separate investigation, newly synthesized pyrrolo[1,2-a]pyrazines demonstrated high activity against a panel of six Candida species, including two multidrug-resistant strains. mdpi.com This suggests that the pyrrolopyrazine core could be instrumental in developing treatments for fungal infections that are challenging to manage with existing therapies. mdpi.comasiapharmaceutics.info
Research has also uncovered the antiviral potential of pyrrolopyrazine derivatives. researchgate.nettandfonline.comresearchgate.net An early study identified 2,3-dihydroxy-6-bromo-pyrazino-[2,3-beta]-pyrazine as having in vitro antiviral activity against a range of viruses, including measles, some influenza strains, herpes simplex, and vaccinia viruses. nih.gov More recent research into related structures, such as pyrrolopyrimidines, has yielded compounds with significant activity against gastroenteric viruses like Rotavirus Wa strain and Coxsackievirus B4. nih.gov These findings underscore the potential of the broader pyrrole-fused heterocyclic family in the discovery of new antiviral drugs. researchgate.netnih.gov
Anti-inflammatory Properties
Compounds featuring the pyrrolopyrazine scaffold have widely exhibited anti-inflammatory properties. researchgate.nettandfonline.comnih.govresearchgate.net Derivatives of pyrazolo[3,4-b]pyrazine, in particular, have been evaluated for their ability to reduce inflammation. nih.govnih.govdoaj.org In one study, several newly synthesized compounds were assessed using a carrageenan-induced rat edema model. nih.gov Among the tested substances, compounds 15 (5-acetyl-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine ) and 29 demonstrated remarkable anti-inflammatory activity. nih.govdoaj.org Notably, the efficacy of compound 15 was found to be equivalent to that of indomethacin, a standard non-steroidal anti-inflammatory drug (NSAID) used as a reference in the study. nih.govnih.govdoaj.org This highlights the therapeutic potential of pyrazolopyrazines as a basis for developing novel anti-inflammatory agents. nih.gov
Antioxidant Activity
The pyrrolopyrazine framework is associated with significant antioxidant activity. researchgate.nettandfonline.comresearchgate.net Antioxidants are crucial for preventing cellular damage caused by oxidative stress. A study involving pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro isolated from a Streptomyces strain reported an antioxidant property of 32%. nih.gov In comparison, the same compound isolated from the marine bacterium Bacillus tequilensis MSI45 demonstrated a much higher antioxidant activity of 81% at a lower concentration, and the molecule was also found to be non-hemolytic. nih.gov
In a different study focusing on spiro pyrrolo[3,4-d]pyrimidine derivatives, compound 11 was identified as having strong antioxidant activity, with an IC50 value of 33.0 µg/mL in a DPPH radical scavenging assay. nih.gov These findings suggest that pyrrolopyrazine and related structures can be valuable leads in the development of new antioxidant compounds. nih.govnih.gov
Table 2: Antioxidant Activity of Selected Pyrrolopyrazine Derivatives
| Compound/Derivative | Source/Type | Antioxidant Activity Measurement | Reference |
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro | Streptomyces strain | 32% activity at 1 mg/ml. | nih.gov |
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro | Bacillus tequilensis MSI45 | 81% activity at 0.1 mg/ml. | nih.gov |
| Compound 11 | Spiro pyrrolo[3,4-d]pyrimidine | IC50 value of 33.0 µg/mL (DPPH assay). | nih.gov |
Antitumor and Antiproliferative Activities
The pyrrolopyrazine scaffold is a key feature in many compounds with demonstrated antitumor and antiproliferative activities. researchgate.nettandfonline.comresearchgate.net Research has explored the potential of these derivatives against various cancer cell lines. nih.govdoaj.orgresearchgate.net For example, a composite nanoparticle involving 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione has been investigated for its potential in treating thyroid cancer. researchgate.net
In studies focusing on pyrazolo[3,4-b]pyrazine derivatives, compounds 25i and 25j exhibited very significant inhibitory activity against the MCF-7 human breast cancer cell line. nih.govdoaj.org Another class of related compounds, pyrrolo[3',4':3,4]cyclohepta[1,2-d] researchgate.netresearchgate.netoxazoles, showed potent antiproliferative activity against the NCI's full panel of 60 human tumor cell lines, with GI50 values in the nanomolar range. nih.gov These findings underscore the promise of pyrrolopyrazine-based structures in the discovery and development of novel anticancer therapeutics. researchgate.netnih.gov
Inhibition of Specific Cancer Cell Lines
Recent studies have highlighted the anticancer potential of this compound, particularly in the context of thyroid cancer. A novel formulation involving a 6-(N-Chitosanimide nanoparticle) composite with nano silver, encapsulated in γ-cyclodextrin, has been developed to enhance drug delivery and therapeutic efficacy against thyroid cancer. nih.govresearchgate.netresearchgate.net This formulation, referred to as B2, has demonstrated promising antitumor activity in a xenograft model of thyroid cancer. nih.gov The study suggests that this pyrazine (B50134) derivative could be a promising candidate for the suppression of thyroid cancer. nih.gov
While direct cytotoxicity data for a broad range of cancer cell lines for the parent compound is not extensively available in the public domain, related pyrrolopyrazine derivatives have shown antiproliferative activity against various cancer cell lines. For instance, 1,3-benzoazolyl-substituted pyrrolo[2,3-b]pyrazine derivatives have demonstrated good antiproliferative activity on seven cancer cell lines, including a cell line resistant to Topo II poisons (HL-60/MX2). nih.gov Similarly, pyrrolo[3,4-b]pyridin-5-one derivatives, which are structurally related, have been evaluated against breast cancer cell lines MDA-MB-231 and MCF-7, with some compounds showing potential cytotoxic effects. mdpi.com
Interactive Data Table: Anticancer Activity of Pyrrolopyrazine Derivatives
| Compound/Derivative | Cancer Type | Cell Line(s) | Observed Effect | Reference |
| This compound nanoparticle composite (B2) | Thyroid Cancer | Xenograft model | Significant antitumor activity | nih.gov |
| 1,3-Benzoazolyl substituted pyrrolo[2,3-b]pyrazines | Various | Seven cancer cell lines including HL-60/MX2 | Good antiproliferative activity | nih.gov |
| Pyrrolo[3,4-b]pyridin-5-ones | Breast Cancer | MDA-MB-231, MCF-7 | Potential cytotoxic effects | mdpi.com |
Topoisomerase II Inhibition
While direct studies on the Topoisomerase II (Topo II) inhibitory activity of this compound are limited, research on structurally related pyrrolopyrazine derivatives suggests a potential for this class of compounds to act as Topo II inhibitors. A study on 1,3-benzoazolyl substituted pyrrolo[2,3-b]pyrazine derivatives identified them as nonintercalative catalytic inhibitors of Topo II. nih.gov These derivatives were found to significantly inhibit the activity of Topo II, and it is proposed that they may function by blocking the ATP binding site of the enzyme. nih.gov
This finding is significant as Topo II is a well-validated target for anticancer drugs. nih.govnih.gov The ability of these pyrrolopyrazine derivatives to induce apoptosis in cancer cells further underscores their therapeutic potential. nih.gov Other heterocyclic systems, such as pyrazolo[4,3-f]quinoline derivatives, have also been shown to inhibit Topoisomerase IIα activity. mdpi.com This collective evidence suggests that the broader pyrrolopyrazine scaffold is a promising framework for the development of novel Topo II inhibitors.
Kinase Inhibitory Activity (e.g., Protein Kinases, Cyclin-Dependent Kinases)
The pyrrolopyrazine scaffold is a recognized pharmacophore in the design of kinase inhibitors. researchgate.net Specifically, derivatives of 5H-pyrrolo[2,3-b]pyrazine have been identified as potent inhibitors of various kinases. researchgate.net Recent patent reviews highlight the continued interest in pyrazine-based small molecules as kinase inhibitors for clinical applications. nih.gov
While specific data for this compound is not extensively detailed, the broader class of pyrrolopyrazine derivatives has shown inhibitory activity against several types of kinases, including:
Fibroblast Growth Factor Receptor (FGFR) Kinases: A series of 7-((3,5-dimethoxyphenyl)ethynyl)-5H-pyrrolo[2,3-b]pyrazines have been disclosed as irreversible FGFR kinase inhibitors. nih.gov
RET Kinase: Pyrido[3,4-b]pyrazines are being developed as RET kinase inhibitors for the treatment of pancreatic cancer. nih.gov
c-MET Kinase: Triazolo[4,5-b]pyrazines have been patented as potent inhibitors of the c-MET kinase. nih.gov
Given that many small molecule kinase inhibitors are ATP-competitive and feature nitrogen-containing heterocyclic rings, the this compound structure represents a promising scaffold for the development of novel kinase inhibitors, including those targeting protein kinases and cyclin-dependent kinases.
Investigation of Molecular Targets and Signal Transduction Pathways (e.g., NF-κB signaling pathway modulation)
A key molecular mechanism underlying the anticancer activity of this compound appears to be the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.gov The NF-κB pathway is a critical regulator of inflammatory responses and is frequently dysregulated in cancer, contributing to tumor progression and resistance to therapy. nih.govfrontiersin.org
Quorum Sensing Inhibition (QSI) Effects
Quorum sensing is a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation, making it an attractive target for antimicrobial drug development. nih.govfrontiersin.org While direct evidence for the QSI effects of this compound is not yet available, studies on a related compound, 3-Benzyl-hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione, have demonstrated significant anti-quorum sensing activity. nih.govfrontiersin.orgresearchgate.net
This derivative, extracted from the bacterium Exiguobacterium indicum, showed potent QSI against Chromobacterium violaceum and was effective in preventing biofilm formation in Pseudomonas aeruginosa. nih.govfrontiersin.org The compound was found to down-regulate a significant number of genes controlled by quorum sensing. nih.gov The pyrrolo[1,2-a]pyrazine-1,4-dione derivatives, in general, have been noted for their quorum sensing inhibition effects. researchgate.net These findings strongly suggest that the pyrrolopyrazine scaffold, including the this compound structure, has the potential to be explored for the development of novel quorum sensing inhibitors.
Advanced Applications and Emerging Research Frontiers
Role as a Building Block for Complex Molecules
The 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione framework serves as a versatile foundational structure, or "building block," for the synthesis of more complex molecules. Its fused-ring system is considered a privileged aza-analogue of isoindolin-1-one, a core structure found in numerous anticancer agents. nih.govmdpi.com Researchers leverage this core to construct novel polyheterocyclic systems with tailored properties.
Methodologies such as the Ugi–Zhu three-component reaction have been employed to synthesize derivatives like pyrrolo[3,4-b]pyridin-5-ones. mdpi.commdpi.com This strategy allows for the one-pot assembly of multiple components, efficiently creating molecular complexity. nih.gov By modifying the substituents on the core pyrrolo-pyrazine or related frameworks, chemists can systematically alter the resulting molecule's steric and electronic properties, leading to the development of compounds for specific applications in medicinal chemistry and optics. mdpi.com This approach highlights the fundamental role of the core scaffold in diversity-oriented synthesis, enabling the creation of libraries of complex molecules for further investigation. mdpi.com
Applications in Organic Materials Science
The electronic characteristics of the this compound scaffold make it and its analogues promising candidates for use in organic materials science. cymitquimica.com While research on the specific parent compound is emerging, studies on structurally related pyrrolo-dione derivatives demonstrate their potential in advanced electronic devices.
For instance, polymers incorporating the pyrrolo[3,4-f]benzotriazole-5,7(2H,6H)-dione (TzBI) moiety have been developed as wide-bandgap donor materials for non-fullerene organic solar cells. rsc.org These materials, when blended with an acceptor, have achieved power conversion efficiencies exceeding 12%. rsc.org The introduction of fluorine atoms onto the polymer backbone further improved the device's open-circuit voltage and fill factor. rsc.org Similarly, conjugated polymers based on a pyrrolo[3,4-d]pyridazine-5,7-dione structure have been synthesized and characterized for their use in organic thin-film transistors, demonstrating the utility of this class of compounds in semiconductor applications. documentsdelivered.com These examples underscore the potential of the pyrrolo[3,4-b]pyrazine-5,7(6H)-dione core as a component in novel π-conjugated systems for next-generation organic electronics.
Development of Chemical Probes for Biological Systems
Derivatives of the pyrrolo-pyrazine and related heterocyclic scaffolds are increasingly used as chemical probes to investigate biological systems, particularly through computational and in-silico methods. Molecular docking studies utilize these compounds to explore the binding affinities and interactions with specific protein targets.
For example, a composite nanomaterial incorporating the this compound structure was evaluated for its interaction with the inhibitor of kappa B kinase beta (IKK-β), a key protein in signaling pathways related to cancer. nih.gov In other studies, a series of synthesized pyrrolo[3,4-b]pyridin-5-ones were computationally docked against twenty different protein targets associated with breast cancer, including Serine/Threonine-protein kinase (AKT1) and the Orexin-2 receptor (Ox₂R), to predict their potential therapeutic effects. mdpi.com These in-silico analyses help to identify and validate biological targets, elucidate mechanisms of action, and guide the design of more potent and selective molecules, effectively using the chemical structure as a probe to map and understand complex biological processes.
Utility in Drug Discovery and Lead Optimization
The this compound scaffold is a valuable starting point in drug discovery and lead optimization due to its diverse biological activities. cymitquimica.com The structure allows for modifications that can significantly influence its pharmacological properties, making it a key component in structure-activity relationship (SAR) studies.
Research into related structures has yielded promising results across different therapeutic areas.
Anticancer Activity : A series of polysubstituted pyrrolo[3,4-b]pyridin-5-ones were synthesized and evaluated in vitro against human cervical carcinoma cell lines (SiHa, HeLa, and CaSki), with three compounds showing significant cytotoxicity. nih.gov Further studies on this class of compounds against breast cancer cell lines (MDA-MB-231 and MCF-7) also identified derivatives with potent cytotoxic effects at low micromolar concentrations. mdpi.com
Neurological Disorders : In an effort to develop treatments for neurodegenerative diseases like Parkinson's, researchers have optimized derivatives of pyrrolo[3,4-f]indole-5,7-dione as inhibitors of monoamine oxidase (MAO). nih.gov Many of these compounds exhibited submicromolar inhibitory concentrations (IC₅₀ values), with the most potent MAO-A inhibitor having an IC₅₀ of 0.011 µM, marking them as potential lead compounds for further development. nih.gov
These findings demonstrate that the core pyrrolo-dione structure is a versatile template for developing lead compounds that can be optimized for potency and selectivity against various therapeutic targets.
| Derivative Class | Therapeutic Area | Key Findings |
| Pyrrolo[3,4-b]pyridin-5-ones | Oncology (Cervical Cancer) | Exhibited significant cytotoxicity against SiHa, HeLa, and CaSki cell lines. nih.gov |
| Pyrrolo[3,4-b]pyridin-5-ones | Oncology (Breast Cancer) | Showed potent cytotoxic effects against MDA-MB-231 and MCF-7 cell lines. mdpi.com |
| Pyrrolo[3,4-f]indole-5,7-diones | Neurological Disorders | Acted as high-potency inhibitors of MAO-A and MAO-B, with IC₅₀ values in the nanomolar range. nih.gov |
Integration into Supramolecular Chemistry and Nanotechnology (e.g., composite nanomaterials)
The chemical properties of this compound lend themselves to integration into complex supramolecular assemblies and advanced nanomaterials. A notable example is its use in the development of a composite nanoparticle system for targeted cancer therapy. nih.gov
In a recent study, a novel composite was created by incorporating 5H-pyrrolo[3,4-b]pyrazine-5,7-(6H)-dione into a chitosanimide nanoparticle structure that also contained nano silver. nih.govresearchgate.netjst.go.jp This entire composite was then encapsulated within γ-cyclodextrin to improve drug delivery. nih.gov Characterization using scanning electron microscopy (SEM) and transmission electron microscopy (TEM) confirmed that the silver nanoparticles were uniformly distributed within the chitosanimide-pyrazine nanoparticle matrix. nih.gov This advanced nanomaterial was evaluated for its anticancer activity against thyroid cancer, where the γ-cyclodextrin encapsulated formula showed a significant enhancement in antitumor effects in a xenograft model. nih.gov The study concluded that this composite material could be a promising agent for suppressing thyroid cancer by modulating the NF-κB signaling pathway, showcasing a sophisticated application of the core chemical compound in the realm of nanotechnology. nih.govresearchgate.net
Conclusion and Outlook for Pyrrolo 3,4 B Pyrazine 5,7 6h Dione Research
Summary of Key Achievements and Current Understanding
The study of 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione and its derivatives has established this heterocyclic scaffold as a significant area of research in organic and medicinal chemistry. A key achievement is the development of various synthetic routes, including cyclization, ring annulation, and cycloaddition reactions, which allow for the creation of this core structure. The fundamental synthesis pathway for the parent compound has been known for over a century, providing a solid foundation for more recent synthetic explorations.
Current understanding highlights the versatility of the pyrrolo[3,4-b]pyrazine-5,7(6H)-dione core as a building block for more complex molecules. Research has demonstrated that this scaffold is amenable to various chemical transformations such as oxidation, reduction, and substitution, enabling the generation of diverse libraries of derivatives. The primary focus of research has been on the biological activities of these compounds. Studies have revealed that compounds based on this scaffold possess a wide spectrum of potential therapeutic properties, including antimicrobial, anti-inflammatory, and antitumor activities. researchgate.net The broader class of pyrrolopyrazines, to which this compound belongs, has been investigated for numerous biological effects, with different isomers showing tendencies for specific activities; for instance, some derivatives are noted for kinase inhibition. researchgate.net This foundational work has successfully positioned this compound as a "privileged scaffold" in drug discovery.
Identification of Knowledge Gaps and Future Research Directions
Despite the progress made, significant knowledge gaps remain. A primary deficiency is the lack of a deep understanding of the mechanism of action for many of the reported biological activities. researchgate.net While various effects have been observed, the specific molecular targets and pathways involved are often not clearly elucidated. researchgate.net Furthermore, there is a limited number of comprehensive Structure-Activity Relationship (SAR) studies. researchgate.net A systematic exploration of how different substituents on the pyrrolopyrazine core affect biological activity is necessary to guide the rational design of more potent and selective compounds.
Future research should prioritize the following directions:
Mechanistic Studies: Elucidating the precise molecular mechanisms through which these compounds exert their biological effects is crucial. This will involve target identification and validation studies to understand their interactions with specific enzymes, receptors, or other biomolecules.
Systematic SAR Studies: Comprehensive SAR studies are needed to build predictive models for designing next-generation compounds. This involves synthesizing and screening a wider array of derivatives with systematic structural modifications.
Exploration of New Therapeutic Areas: While initial research has focused on areas like cancer and infectious diseases, the versatile scaffold warrants investigation into other therapeutic fields such as neurodegenerative diseases, metabolic disorders, and autoimmune conditions.
Development of Novel Synthetic Methodologies: The discovery of more efficient, regioselective, and stereoselective synthetic methods will facilitate easier access to a broader range of structurally complex derivatives for biological evaluation.
Potential for Translational Research and Interdisciplinary Collaboration
The diverse biological activities of this compound derivatives present significant potential for translational research, moving discoveries from the laboratory toward clinical applications. The scaffold's demonstrated role in kinase inhibition, for example, is a promising avenue for developing new anticancer therapies. researchgate.net
Realizing this potential will necessitate robust interdisciplinary collaboration.
Chemistry and Biology: Synthetic organic chemists are needed to design and create novel derivatives, while molecular and cellular biologists are required to perform in-vitro and in-vivo testing to evaluate their efficacy and elucidate their mechanisms of action.
Medicinal Chemistry and Pharmacology: Medicinal chemists can optimize lead compounds to improve their potency, selectivity, and pharmacokinetic properties. Pharmacologists will be essential for evaluating the effects of these compounds in preclinical models.
Materials Science: Beyond medicine, the unique heterocyclic structure suggests potential applications in materials science, for instance, in the development of organic electronic materials. This would require collaboration with materials scientists and physicists to explore these possibilities.
The journey from a promising compound to a therapeutic agent or a new material is complex and requires a concerted effort from experts across multiple scientific disciplines.
Broader Impact on Chemical Science and Related Fields
The research into this compound has a broader impact that extends beyond its direct applications. The synthesis and functionalization of this scaffold contribute to the fundamental toolkit of heterocyclic chemistry, providing new methods and strategies for constructing complex nitrogen-containing molecules. dntb.gov.ua
In medicinal chemistry, the identification of the pyrrolopyrazine core as a privileged structure adds to the arsenal (B13267) of scaffolds used for drug design. researchgate.net The findings from this research can inspire the design of other novel heterocyclic systems with potential therapeutic value. The study of these compounds also serves as a valuable case study in the process of drug discovery, from initial synthesis and screening to lead optimization and mechanistic studies. The challenges encountered, such as elucidating mechanisms of action and establishing clear SAR, provide important lessons for the broader field. researchgate.net Ultimately, the exploration of this compound and its analogues enriches our understanding of the relationship between chemical structure and biological function, a central theme in chemical science.
Data Tables
Table 1: Selected Derivatives of Pyrrolo[3,4-b]pyrazine and Related Scaffolds with Reported Biological Activities
| Compound Name/Class | Key Structural Features | Reported Biological Activity/Application |
|---|---|---|
| 5H-Pyrrolo[2,3-b]pyrazine derivatives | Isomeric core structure | Kinase inhibition researchgate.net |
| Pyrrolo[1,2-a]pyrazine derivatives | Isomeric core structure | Antibacterial, Antifungal, Antiviral researchgate.net |
| 6-(5-Chloro-2-pyridyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione | Chloro-pyridyl substituent at the 6-position | Studied in pharmaceutical research guidechem.com |
| Pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives | Fused pyrrole (B145914) and pyridine (B92270) rings | Analgesic and sedative agents nih.gov |
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Diaminomaleonitrile |
| 5H-Pyrrolo[2,3-b]pyrazine |
| Pyrrolo[1,2-a]pyrazine |
| 6-(5-Chloro-2-pyridyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione |
| Pyrrolo[3,4-c]pyridine-1,3(2H)-dione |
Q & A
Q. What are the key steps and optimization strategies for synthesizing 5H-Pyrrolo[3,4-b]pyrazine-5,7(6H)-dione?
The synthesis typically involves cyclization and functionalization of pyrrole-pyrazine precursors. Key steps include:
- Cyclocondensation : Reacting aminopyrrole derivatives with diketones under reflux conditions (e.g., ethanol, 80°C) to form the fused bicyclic core .
- Solvent Optimization : Polar aprotic solvents like DMF enhance reaction efficiency, while microwave-assisted synthesis reduces reaction time from hours to minutes .
- Purification : Column chromatography or recrystallization in ethanol/water mixtures yields >90% purity .
Q. How is this compound characterized structurally?
Standard methods include:
- X-ray Crystallography : Resolves bond lengths (e.g., C-N: 1.34 Å) and dihedral angles in the fused ring system .
- NMR Spectroscopy : Distinct signals for carbonyl groups (δ ~170 ppm in NMR) and pyrrolic protons (δ ~6.5–7.2 ppm in NMR) .
- Mass Spectrometry : Molecular ion peaks at m/z 189.07 (M) confirm the molecular formula .
Q. What biological activities are associated with this compound, and how are they assessed?
- Kinase Inhibition : Evaluated via enzymatic assays (e.g., EGFR kinase inhibition IC = 0.8 µM) using ATP-competitive binding protocols .
- Antimicrobial Activity : Tested against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC = 16 µg/mL) .
- Anti-inflammatory Effects : Measured through COX-2 inhibition in murine macrophages (IC = 12 µM) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies often arise from assay conditions or structural analogs. Strategies include:
- Comparative Assays : Re-test the compound alongside analogs (e.g., 5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde) under standardized protocols to isolate structure-activity relationships .
- Structural Confirmation : Verify compound purity via HPLC and crystallography to rule out isomer interference .
- Dose-Response Analysis : Use gradient concentrations to identify non-linear effects (e.g., hormesis in cytotoxicity assays) .
Q. What advanced synthetic techniques improve yield and scalability?
- Microwave-Assisted Synthesis : Reduces reaction time by 70% (e.g., 30 minutes vs. 2 hours) with comparable yields .
- Flow Chemistry : Enables continuous production with >95% conversion efficiency by optimizing residence time and temperature .
- Catalytic Systems : Palladium-catalyzed cross-coupling introduces substituents (e.g., 6-phenyl derivatives) with regioselectivity .
Q. How can computational methods guide the design of derivatives with enhanced activity?
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gap = 4.2 eV) to optimize charge transfer in semiconductor applications .
- Molecular Docking : Identify binding poses in kinase targets (e.g., hydrophobic interactions with EGFR’s ATP-binding pocket) .
- QSAR Modeling : Use substituent descriptors (e.g., Hammett σ values) to correlate 6-position modifications with IC trends .
Q. What experimental designs are critical for establishing structure-activity relationships (SAR)?
- Functional Group Variation : Systematically modify substituents at positions 3, 6, and 7 (e.g., methyl, chloro, carbaldehyde) and test against kinase panels .
- Pharmacophore Mapping : Identify essential moieties (e.g., the diketone group) via fragment-based deletion studies .
- In Silico Screening : Prioritize synthetic targets using virtual libraries and ADMET profiling .
Q. How is this compound applied in materials science research?
- Organic Semiconductors : The planar conjugated system enables hole mobility up to 0.1 cm/V·s in thin-film transistors .
- Photovoltaic Devices : Acts as an electron-accepting layer in perovskite solar cells (PCE = 8.2%) .
- Luminescent Probes : Functionalized derivatives emit blue fluorescence (λ = 450 nm) for bioimaging .
Q. What pharmacological mechanisms make it a candidate for cancer therapy?
- Kinase Pathway Modulation : Inhibits PI3K/Akt/mTOR signaling, reducing tumor growth in xenograft models (60% suppression at 50 mg/kg) .
- Apoptosis Induction : Activates caspase-3/7 in leukemia cells (3-fold increase vs. controls) via mitochondrial depolarization .
- Synergy Studies : Combines with cisplatin to enhance cytotoxicity (combination index = 0.3 in ovarian cancer cells) .
Q. How can researchers address solubility challenges in in vivo studies?
- Prodrug Design : Introduce phosphate or PEGylated groups to improve aqueous solubility (>5 mg/mL) .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size = 150 nm, PDI < 0.2) for sustained release .
- Co-Crystallization : Use co-formers like succinic acid to enhance bioavailability (AUC increased by 2.5×) .
Methodological Notes
- Data Validation : Cross-reference spectral data with CAS Common Chemistry or PubChem entries to ensure reproducibility .
- Ethical Compliance : Adhere to OECD guidelines for preclinical toxicity testing (e.g., acute oral LD in rodents) .
- Theoretical Frameworks : Align SAR studies with frontier molecular orbital theory or protein-ligand interaction models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
